An In-depth Technical Guide to 4-Chloronicotinic Acid
An In-depth Technical Guide to 4-Chloronicotinic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloronicotinic acid (CAS No. 10177-29-4) is a halogenated pyridine (B92270) derivative that serves as a pivotal intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, featuring a reactive chlorine atom susceptible to nucleophilic aromatic substitution and a carboxylic acid group for amide coupling and esterification, makes it a versatile building block.[1][2] This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its reactivity and applications.
Core Chemical and Physical Properties
4-Chloronicotinic acid is typically a yellow or colorless crystalline solid at room temperature.[2][3] Its core properties are summarized below, providing essential data for experimental design and safety considerations.
Identifiers and Structure
| Identifier | Value | Reference |
| IUPAC Name | 4-chloropyridine-3-carboxylic acid | [4] |
| CAS Number | 10177-29-4 | [3][5] |
| Molecular Formula | C₆H₄ClNO₂ | [3][4][6] |
| SMILES | O=C(O)c1c(Cl)cnc_c_1 | [5] |
| InChIKey | IMRGVWZLCZERSQ-UHFFFAOYSA-N | [4] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 157.55 g/mol | [3][4][5] |
| Appearance | Yellow powder / Colorless solid | [2][3][7] |
| Melting Point | 139-143 °C | [3] |
| Boiling Point | 301.9 °C at 760 mmHg | [3] |
| Density | 1.47 g/cm³ | [3] |
| Flash Point | 136.4 °C | [3] |
| Topological Polar Surface Area | 50.19 Ų | [5] |
| logP | 1.4332 | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of structure and purity. The following are typical spectral characteristics for 4-Chloronicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR data provides characteristic shifts for the pyridine ring protons.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.83 (bs, 1H, -COOH), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), 7.66-7.65 (d, J=5.4 Hz, 1H).[3]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.[8]
-
C=O Stretch (Carboxylic Acid): An intense band appears between 1760-1690 cm⁻¹.[8]
-
C=C and C=N Stretches (Aromatic Ring): Bands are typically observed in the 1680-1450 cm⁻¹ region.
-
C-Cl Stretch: Expected in the 850-550 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns involve the loss of the carboxylic acid group (-COOH) and the chlorine atom.
Reactivity and Applications
4-Chloronicotinic acid is a valuable synthetic intermediate due to its predictable reactivity.[1] The chlorine atom at the 4-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, while the carboxylic acid group readily undergoes esterification and amidation reactions.[1][2]
Key Applications:
-
Pharmaceutical Intermediate: It is a foundational precursor for synthesizing a variety of active pharmaceutical ingredients (APIs).[2] It has been used in the development of potential anti-cancer and anti-inflammatory agents, such as Benzocanthinones and heterocyclic Xanthone analogues.
-
Agrochemical Synthesis: The compound is a key building block in the preparation of neonicotinoid insecticides, including imidacloprid (B1192907) and acetamiprid.[1]
-
Ligand Synthesis: It is frequently used in the synthesis of novel pyridine-based ligands for coordination chemistry.[2]
Caption: Logical workflow of 4-Chloronicotinic acid as a versatile chemical intermediate.
Experimental Protocols
Synthesis of 4-Chloronicotinic Acid
A common laboratory-scale synthesis involves the directed ortho-lithiation of 4-chloropyridine (B1293800) followed by carboxylation with carbon dioxide.[2][7]
Materials:
-
4-Chloropyridine
-
Lithium diisopropylamide (LDA) solution (e.g., 1.6 M in hexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
Concentrated Hydrochloric Acid (HCl)
-
Water, Ethyl ether
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloropyridine (1.0 eq) in anhydrous THF in a flask equipped for low-temperature reactions.[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add a solution of LDA (1.0 eq) to the cooled solution while maintaining the temperature at -78 °C.[2]
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[2]
-
In a separate flask, place an excess of crushed solid carbon dioxide.[2]
-
Rapidly pour the reaction mixture from step 4 onto the solid carbon dioxide.[2]
-
Allow the mixture to warm to room temperature. Once the excess CO₂ has sublimated, quench the reaction by adding water.[2]
-
Remove the volatile organic solvent (THF) under reduced pressure.[2]
-
Extract the remaining aqueous suspension with ethyl ether (e.g., 3 times) to remove any unreacted 4-chloropyridine. Discard the organic layers.[2]
-
Cool the aqueous phase to 0 °C in an ice bath and carefully acidify to pH 4 by adding concentrated HCl.[2]
-
A precipitate will form. Allow the suspension to stand for approximately 30 minutes to ensure complete precipitation.[2]
-
Collect the solid product by filtration, wash with cold ethyl ether, and dry to yield 4-chloronicotinic acid as a white or colorless solid.[2] The reported yield is typically in the range of 60-80%.[7]
Caption: Experimental workflow for the synthesis of 4-Chloronicotinic acid.
Safety and Handling
4-Chloronicotinic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [3][4][10] |
| H315 | Causes skin irritation | [3][4][10] |
| H319 | Causes serious eye irritation | [3][4][6][10] |
| H335 | May cause respiratory irritation | [3][4][10] |
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11][12] For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[6][12]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][10] Wash hands and any exposed skin thoroughly after handling.[10][12] Do not eat, drink, or smoke when using this product.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[10] Recommended long-term storage is at -20°C.[3][10] Incompatible with strong oxidizing agents and strong bases.[12]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do.[3][10][12] For skin contact, wash with plenty of soap and water.[10][12] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[10] If inhaled, remove the person to fresh air.[10][12]
References
- 1. CAS # 10177-29-4, 4-Chloronicotinic acid, 4-Chloropyridine-3-carboxylic acid, 4-Chloro-3-pyridinecarboxylic acid - chemBlink [ww.chemblink.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]
- 4. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.fi [fishersci.fi]
- 7. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. aksci.com [aksci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
